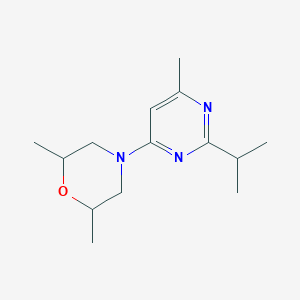

4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Strong Dimerization via Quadruple Hydrogen Bonding

The study on ureidopyrimidones demonstrates strong dimerization capabilities via quadruple hydrogen bonding, suggesting the potential of pyrimidine derivatives in supramolecular chemistry and material science due to their high dimerization constant and simple preparation. This finding underlines the significance of pyrimidine functionalities as building blocks in creating complex molecular structures (Beijer et al., 1998).

Photophysical Properties and pH-Sensing Application

Research into pyrimidine-phthalimide derivatives reveals their solid-state fluorescence and positive solvatochromism, making them suitable for developing colorimetric pH sensors and logic gates. The study highlights the ability to tune photophysical properties through molecular design, indicating the potential of pyrimidine derivatives in sensory applications and electronic devices (Yan et al., 2017).

Non-Nitrogen Containing Morpholine Isostere in Kinase Inhibition

A novel discovery in the realm of medicinal chemistry involves the identification of a non-nitrogen containing morpholine isostere, which mimics the conformation of morpholine in kinase inhibitors. This finding is crucial for the development of selective dual inhibitors of mTORC1 and mTORC2, presenting new avenues in cancer treatment and drug design (Hobbs et al., 2019).

Intramolecular Frustrated Lewis Pairs

The synthesis and characterization of intramolecular borylmethylpyridines suggest a low reactivity towards various molecules, including hydrogen and carbon dioxide, due to short B-N distances. This research contributes to the understanding of frustrated Lewis pairs and their potential in catalysis and material science (Körte et al., 2015).

Anticholinesterase Reactivator

HLö 7 dimethanesulfonate is highlighted as a broad-spectrum reactivator against organophosphorus compounds, offering insights into the treatment of poisoning by such agents. The study presents an improved synthesis route, enhancing the applicability of HLö 7 in medical countermeasures against nerve agents (Eyer et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 4-(2-Isopropyl-6-methyl-4-pyrimidinyl)-2,6-dimethylmorpholine, also known as Diazinon , is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

This compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synapses. The excess acetylcholine overstimulates the neurons, causing a variety of neurological symptoms .

Biochemical Pathways

The action of this compound affects the cholinergic pathways in the nervous system . The accumulation of acetylcholine in the synapses due to the inhibition of acetylcholinesterase disrupts the normal function of these pathways. The downstream effects include overstimulation of the neurons, leading to symptoms such as muscle contractions and tremors .

Result of Action

The molecular and cellular effects of this compound’s action include overstimulation of the neurons due to the accumulation of acetylcholine . This can lead to a range of symptoms, including muscle contractions, tremors, and in severe cases, paralysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its low solubility in water can affect its distribution in the environment and its availability to organismsIt’s also important to note that this compound is used as a pesticide , and its effects can be influenced by the specific conditions of its use, including the target pests, application methods, and the characteristics of the treated area.

Propriétés

IUPAC Name |

2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-9(2)14-15-10(3)6-13(16-14)17-7-11(4)18-12(5)8-17/h6,9,11-12H,7-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGVTJFROQCXLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=NC(=C2)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322894 | |

| Record name | 2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819788 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

691873-28-6 | |

| Record name | 2,6-dimethyl-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)

![2-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2683226.png)

![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)